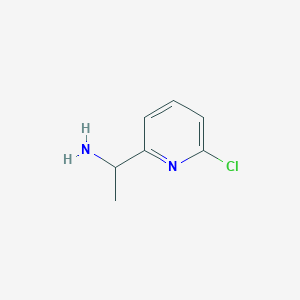

1-(6-Chloropyridin-2-YL)ethanamine

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Organic Synthesis

The introduction of halogen atoms onto the pyridine ring further enhances its utility as a synthetic building block. Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of a halogen, such as chlorine, provides a reactive handle for a variety of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the construction of complex molecular architectures.

Furthermore, the electronegativity of the halogen atom can significantly influence the reactivity of the pyridine ring. It can affect the pKa of the ring nitrogen and modulate the electron density of the aromatic system, which in turn can impact the binding affinity of the molecule to its biological target. The regioselective halogenation of pyridines is an active area of research, with new methods continually being developed to provide access to specific substitution patterns. mdpi.compsu.edu

Overview of 1-(6-Chloropyridin-2-YL)ethanamine within the Context of Pyridine Chemistry

Within the broad family of halogenated pyridine derivatives, this compound emerges as a compound of interest. This molecule features a chiral ethylamine (B1201723) substituent at the 2-position and a chlorine atom at the 6-position of the pyridine ring. The presence of both a basic amine group and a reactive chlorine atom makes it a versatile intermediate for further chemical transformations. The chiral center in the ethylamine side chain introduces the possibility of stereoisomerism, with the (R)- and (S)-enantiomers potentially exhibiting different biological activities.

While dedicated research focusing solely on this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. The synthesis of such a compound would likely involve the multi-step functionalization of a pyridine precursor. For instance, a potential route could start from 2-amino-6-chloropyridine, a commercially available starting material. sigmaaldrich.comresearchgate.net The synthesis of related 6-chloro-pyridin-2-yl-amine derivatives has been reported, highlighting the utility of this scaffold in generating libraries of compounds for biological screening. researchgate.net The resolution of racemic mixtures to isolate individual enantiomers is a common practice for chiral pyridines, often employing enzymatic methods to achieve high enantiomeric purity.

The table below summarizes some of the key chemical properties of this compound, gathered from chemical supplier databases.

| Property | Value |

| Molecular Formula | C7H9ClN2 |

| Molecular Weight | 156.61 g/mol |

| CAS Number | 1060811-97-3 |

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQIIQHHFWJFAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279120 | |

| Record name | 6-Chloro-α-methyl-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-97-3 | |

| Record name | 6-Chloro-α-methyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060811-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-α-methyl-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 6 Chloropyridin 2 Yl Ethanamine

Reactivity of the Halogenated Pyridine (B92270) Ring

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Transformations)

The 2-chloropyridine (B119429) moiety in 1-(6-chloropyridin-2-yl)ethanamine serves as a versatile handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this exact substrate are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established chemistry of other 2-chloropyridines. chempanda.comresearchgate.netnih.gov These reactions typically involve the oxidative addition of the C-Cl bond to a low-valent palladium catalyst, followed by transmetalation with a suitable coupling partner and reductive elimination to afford the product and regenerate the catalyst. youtube.com

A variety of cross-coupling reactions are anticipated to be feasible. The Suzuki-Miyaura coupling, which forms new carbon-carbon bonds with boronic acids or their esters, is a prominent example. researchgate.netresearchgate.net The Sonogashira coupling allows for the introduction of alkyne fragments, while the Buchwald-Hartwig amination enables the formation of C-N bonds with various amines. youtube.comsigmaaldrich.com The Heck coupling, which couples the chloropyridine with an alkene, is another potential transformation. sigmaaldrich.com

The presence of the ethylamine (B1201723) side chain, however, can present challenges. The nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. researchgate.net This "2-pyridyl problem" is a known issue in the cross-coupling of pyridine-containing substrates. nih.gov To circumvent this, specific ligand systems and reaction conditions are often necessary to achieve high yields and selectivity. The choice of palladium precursor, ligand, base, and solvent is critical for a successful transformation.

Below is a table summarizing plausible palladium-catalyzed cross-coupling reactions for this compound based on established methodologies for similar 2-chloropyridine substrates.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Typical Base | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos | K₂CO₃ | 1-(6-Arylpyridin-2-yl)ethanamine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | 1-(6-Alkynylpyridin-2-yl)ethanamine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, XPhos | NaOtBu | 1-(6-Aminopyridin-2-yl)ethanamine derivative |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | 1-(6-Alkenylpyridin-2-yl)ethanamine |

This table presents hypothetical reactions based on the known reactivity of analogous 2-chloropyridines.

Hydrolytic Stability and Transformation Pathways

The hydrolytic stability of this compound is a critical parameter, particularly concerning its persistence and potential transformation in aqueous environments. The primary site susceptible to hydrolysis is the carbon-chlorine bond on the pyridine ring.

Generally, the C-Cl bond in 2-chloropyridine is relatively resistant to hydrolysis under neutral environmental conditions. However, the rate of hydrolysis can be significantly influenced by factors such as pH and temperature. Under acidic or basic conditions, and particularly at elevated temperatures, the hydrolysis of 2-chloropyridine to 2-hydroxypyridine (B17775) can occur. ntnu.no For instance, studies on the hydrolysis of 2-chloropyridine in supercritical water have demonstrated its degradation at high temperatures. ntnu.no

The presence of the ethylamine side chain in this compound could potentially influence its hydrolytic stability. The amino group can be protonated under acidic conditions, which may affect the electronic properties of the pyridine ring and its susceptibility to nucleophilic attack by water. Conversely, the amino group itself is generally stable to hydrolysis.

In addition to the direct hydrolysis of the C-Cl bond, other transformation pathways could be considered. For example, intramolecular reactions, although likely requiring specific conditions, cannot be entirely ruled out. The primary transformation product expected from hydrolysis would be 1-(6-hydroxypyridin-2-yl)ethanamine.

The table below outlines the expected stability and transformation products under different pH conditions.

| Condition | Expected Stability | Primary Transformation Pathway | Major Transformation Product |

| Neutral (pH 7) | Relatively stable at ambient temperature | Slow hydrolysis of C-Cl bond | 1-(6-Hydroxypyridin-2-yl)ethanamine |

| Acidic (pH < 7) | Potentially decreased stability due to ring protonation | Acid-catalyzed hydrolysis of C-Cl bond | 1-(6-Hydroxypyridin-2-yl)ethanamine |

| Basic (pH > 7) | Decreased stability | Base-catalyzed hydrolysis of C-Cl bond | 1-(6-Hydroxypyridin-2-yl)ethanamine |

This table is based on the general principles of chloropyridine chemistry and the expected influence of the ethylamine substituent.

Role As a Building Block and Synthetic Intermediate in Complex Molecule Construction

Precursor for Advanced Organic Syntheses

The compound's structure is ideally suited for creating intricate molecular frameworks, particularly those containing multiple ring systems. The primary amine is a potent nucleophile, ready to participate in reactions that form new carbon-nitrogen bonds, while the chloropyridine ring can undergo various substitution and coupling reactions.

The 2-aminopyridine (B139424) moiety is a well-established precursor for a multitude of heterocyclic compounds. The amino group provides a reactive handle for cyclization reactions, leading to the formation of fused and non-fused ring systems with significant biological and material science applications.

Pyrimidine Derivatives: Aminopyrimidine structures are crucial in medicinal chemistry, forming the core of numerous therapeutic agents. nih.gov For instance, 2-aminopyrimidines can be synthesized through the condensation of a precursor with other reagents. google.com Research has shown that starting materials like 2-amino-4,6-dichloropyrimidine (B145751) can react with various amines to produce a library of 2-aminopyrimidine (B69317) derivatives. nih.gov These derivatives are also key starting materials for creating fused heterocycles like pyridopyrimidines. nih.gov

Triazole Derivatives: Triazoles are another important class of nitrogen-containing heterocycles. The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various methods, including the reaction of amidrazones with other compounds. nih.gov The aminopyridine scaffold serves as a foundational element for building more complex molecules that incorporate the triazole ring, which is known for its wide range of biological activities, including as potential fungicides.

Thiazole Derivatives: The 2-aminothiazole (B372263) nucleus is a privileged structure in drug discovery. The synthesis of these derivatives often involves the Hantzsch reaction, which is the condensation of α-haloketones with thioamides. The aminopyridine portion of a molecule can be functionalized to participate in such cyclization reactions, leading to hybrid molecules with potential applications as antimycobacterial and antiplasmodial agents.

Table 1: Synthesis of Heterocyclic Systems

| Heterocyclic System | General Synthetic Approach | Key Precursor Feature | Significance of Derivatives |

|---|---|---|---|

| Pyrimidine | Condensation and cyclization reactions involving the amine group. | 2-Aminopyridine moiety | Core of therapeutic agents, precursors for fused systems. nih.govgoogle.com |

| Triazole | Cyclization reactions using the amine as a nucleophile. | Amino group for ring formation | Broad biological activities, including antifungal properties. |

| Thiazole | Participation in multi-step syntheses like the Hantzsch reaction. | Versatile scaffold for functionalization | Important in medicinal chemistry for antimicrobial agents. |

The construction of fused polycyclic systems is a significant area of organic synthesis. 1-(6-Chloropyridin-2-yl)ethanamine and related aminopyridines are valuable starting materials for creating these complex structures.

Naphthyridines (Pyridopyridines): Naphthyridines are isomeric heterocyclic systems composed of two fused pyridine (B92270) rings. mdpi.com The synthesis of these structures can start from appropriately substituted pyridines. For example, 2-chloro-1,5-naphthyridine (B1368886) can be converted to 2-amino-1,5-naphthyridine, demonstrating a pathway where an amino group is introduced onto the fused ring system. nih.gov Similarly, the synthesis of 1,6-naphthyridine (B1220473) derivatives has been reported, which are noted for activities such as antibacterial and anticonvulsant effects. researchgate.net

Pyridopyrimidines: These fused systems are also accessible from aminopyrimidine precursors. Research demonstrates that 2-aminopyrimidines can be used as starting materials to synthesize fused heterocycles including pyridopyrimidines. nih.gov Methods have been developed for synthesizing new pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one derivatives from 5-acetyl-4-aminopyrimidines. bohrium.com

Diazepanes: While direct synthesis from this compound is less commonly documented, the general strategy for forming diazepine (B8756704) rings involves the cyclization of precursors containing amine functionalities. For example, 2,3,4,5-tetrahydro Current time information in Bangalore, IN.chempanda.comdiazepino[1,2-a]benzimidazole derivatives have been synthesized and evaluated for their biological activities. nih.gov The amine group in a chloropyridine derivative could theoretically be functionalized to act as a tether in a ring-closing reaction to form a diazepine-fused pyridine system.

Intermediate in the Preparation of Specialized Chemical Entities

Beyond its role in building core heterocyclic frameworks, this compound is an important intermediate for producing highly specialized molecules designed for specific scientific purposes.

In medicinal chemistry and agrochemical research, understanding how the structure of a molecule relates to its biological activity is crucial. The chloropyridine amine scaffold is an excellent platform for such Structure-Activity Relationship (SAR) studies.

By systematically modifying different parts of the this compound molecule—such as substituting the chlorine atom, altering the ethylamine (B1201723) side chain, or adding functional groups to the pyridine ring—researchers can generate a library of related compounds. researchgate.net These new derivatives are then tested to see how the structural changes affect their interaction with biological targets. For example, a study on 3,5-diaryl-2-aminopyridine derivatives as inhibitors of a specific kinase (ALK2) involved synthesizing a range of compounds to probe the SAR. acs.org Another study analyzed the relationship between the structure of various pyridine derivatives and their antiproliferative activity, finding that the presence and position of certain groups significantly influenced their effectiveness. nih.gov This systematic approach is fundamental to optimizing the potency and selectivity of new drug candidates and agrochemicals.

Chemical probes and ligands are essential tools for exploring biological systems. They are molecules designed to interact with specific proteins, enzymes, or receptors to study their function. The this compound framework is a valuable starting point for creating such probes.

Derivatives of chloropyridine amines have been synthesized and evaluated as inhibitors of enzymes like β-glucuronidase, which is implicated in various diseases. nih.gov In one study, a series of 2-aminopyrimidine derivatives were synthesized and tested, leading to the identification of a potent inhibitor. nih.govmdpi.com The ability to generate diverse structures from this scaffold allows for the fine-tuning of binding affinity and selectivity, which are critical properties for a useful chemical probe. These molecules enable researchers to investigate cellular pathways and validate new targets for drug discovery.

The chloropyridine core is a prominent feature in many modern agrochemicals, particularly insecticides and fungicides. chempanda.comnih.gov this compound and its parent compound, 2-chloropyridine (B119429), are important intermediates in the production of these agricultural products. chempanda.comnih.gov

The pyridine ring system is considered a vital "chip" in the design of pesticides, with pyridine-containing agrochemicals known for high efficiency and low toxicity. agropages.com Specifically, chloropyridine derivatives are precursors to neonicotinoid insecticides, a major class of products used for crop protection. nih.govnih.gov For example, 2-chloro-5-methylpyridine (B98176) is a key intermediate for imidacloprid (B1192907) and acetamiprid. agropages.com The synthesis of novel neonicotinoid analogs often involves reacting a core structure with various amines, including chiral amines, to improve insecticidal activity. nih.gov The structural features of this compound make it a suitable candidate for inclusion in the synthesis of next-generation agrochemicals designed to be effective and environmentally compatible. agropages.com

Computational Chemistry Studies on 1 6 Chloropyridin 2 Yl Ethanamine and Analogues

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as 1-(6-chloropyridin-2-yl)ethanamine, might bind to a biological target, typically a protein or enzyme. These simulations provide a static or dynamic picture of the intermolecular interactions that stabilize the ligand-receptor complex.

The study of enzyme-substrate interactions is crucial for understanding the catalytic mechanisms of enzymes and for the design of enzyme inhibitors. While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of enzyme-substrate interaction can be inferred from studies on analogous compounds.

Enzyme active sites are complex environments, and the binding of a substrate is driven by a combination of factors including shape complementarity and electrostatic interactions. For pyridine-containing compounds, the nitrogen atom can act as a hydrogen bond acceptor, while the chlorine substituent can participate in halogen bonding or hydrophobic interactions. The ethanamine side chain offers a primary amine group that can form strong hydrogen bonds and salt bridges with acidic residues in an enzyme's active site.

Computational studies on related systems often employ molecular docking to predict the most favorable binding pose of a ligand within an enzyme's active site. The scoring functions used in these simulations estimate the binding affinity by considering factors such as van der Waals forces, electrostatic interactions, and the desolvation penalty upon binding.

The binding of a ligand to its receptor is a dynamic process that can involve conformational changes in both the ligand and the receptor. nih.gov The "lock-and-key" model, where a rigid ligand fits into a rigid receptor, is often a simplified representation of the actual binding event. nih.gov More sophisticated models, such as the "induced fit" model, account for the flexibility of both interacting partners.

For analogues of this compound, such as neonicotinoids, computational studies have identified key interactions within the binding sites of nicotinic acetylcholine (B1216132) receptors (nAChRs), their primary biological target in insects. These studies reveal that the chloropyridinyl moiety often binds in a pocket lined with aromatic amino acid residues, such as tryptophan, tyrosine, and phenylalanine. The interactions in this pocket are typically a combination of π-π stacking between the pyridine (B92270) ring and the aromatic side chains, and hydrophobic interactions.

The nitrogen atom of the pyridine ring and the amine group of the ethanamine side chain are critical for forming hydrogen bonds with specific residues in the receptor's binding loop regions. These hydrogen bonds are often crucial for anchoring the ligand in the correct orientation for optimal binding and subsequent biological effect. The binding mechanism is a complex interplay of these forces, and understanding them is key to designing more effective and selective molecules. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and energetics of molecules, offering insights that are not accessible through classical molecular mechanics methods.

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and shape of these orbitals are fundamental to understanding a molecule's reactivity.

For a molecule like this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the nitrogen atom of the ethanamine group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyridine ring, particularly near the electron-withdrawing chlorine atom, making this region susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Quantum chemical calculations can precisely determine these energies and visualize the orbital distributions, providing valuable information for predicting reaction outcomes.

Molecules are not static entities; they exist as an ensemble of different conformations. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. This is crucial because the biological activity of a molecule is often dependent on it adopting a specific conformation to fit into a receptor's binding site.

For this compound, the key flexible bond is the one connecting the ethanamine side chain to the pyridine ring. Rotation around this bond gives rise to different conformers. Quantum chemical calculations can be used to map the potential energy surface as a function of this torsional angle, identifying the low-energy, stable conformations. nih.gov

The results of such an analysis would likely show that conformations where steric hindrance between the ethanamine group and the chlorine atom is minimized are energetically favored. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing insight into which conformation is most likely to be present and therefore biologically active.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the rate-limiting step. rsc.org

For the synthesis or degradation of this compound and its analogues, computational methods can be used to investigate various potential reaction mechanisms. For example, in the synthesis of related pyridine derivatives, computational studies can help to understand the regioselectivity of substitution reactions on the pyridine ring.

By modeling the transition state structures, chemists can gain a deeper understanding of the factors that control the reaction's outcome. This knowledge can then be used to optimize reaction conditions, improve yields, and design more efficient synthetic routes. For instance, understanding the mechanism of a particular reaction can reveal whether it proceeds through a concerted or a stepwise pathway, and can identify any key intermediates.

Ligand Chemistry and Coordination Complexes of 1 6 Chloropyridin 2 Yl Ethanamine

Coordination Modes and Ligand Properties with Metal Centers

As a chelating ligand, 1-(6-Chloropyridin-2-YL)ethanamine is expected to coordinate to metal centers primarily through the nitrogen atoms of its pyridine (B92270) ring and its ethanamine side chain. This bidentate coordination forms a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. The electronic properties of the pyridine ring, influenced by the electron-withdrawing chloro substituent at the 6-position, can modulate the Lewis basicity of the pyridyl nitrogen. This, in turn, affects the strength of the metal-ligand bond.

The primary amine group provides a strong sigma-donating site, readily forming coordinate bonds with a variety of transition metals. The nature of the metal center, including its oxidation state, size, and electronic configuration, will dictate the precise geometry and stability of the resulting complex. Research on structurally similar pyridine-amine ligands has shown their versatility in coordinating with a range of metals, including copper, nickel, palladium, and rhodium. These complexes find applications in various catalytic processes.

Table 1: Expected Coordination Properties of this compound

| Feature | Description |

| Coordination Sites | Pyridine Nitrogen, Ethanamine Nitrogen |

| Chelate Ring Size | 5-membered |

| Donor Type | N,N-bidentate |

| Electronic Effect of Substituent | The 6-chloro group is electron-withdrawing, which can influence the pKa of the pyridine nitrogen and the overall electronic environment of the metal center upon coordination. |

| Potential Metal Partners | Transition metals such as Cu(II), Pd(II), Ni(II), Rh(I), Ru(II), etc. |

Stereochemical Aspects in Metal Complexation

A crucial feature of this compound is the presence of a chiral center at the carbon atom of the ethanamine moiety. This chirality is of paramount importance in the field of asymmetric catalysis. When the racemic mixture of the ligand is used, the coordination with a metal can lead to the formation of diastereomeric complexes. However, when a single enantiomer, such as (R)- or (S)-1-(6-Chloropyridin-2-YL)ethanamine, is employed, the resulting metal complex is also chiral.

The stereochemistry of the ligand imposes a specific three-dimensional arrangement around the metal center. This chiral environment can be effectively used to induce enantioselectivity in catalytic reactions. The conformation of the five-membered chelate ring and the orientation of the substituents on the ligand play a critical role in controlling the approach of a substrate to the metal's active site. This control is the basis for asymmetric induction, leading to the preferential formation of one enantiomer of the product over the other. The rigidity and steric bulk of the ligand are key factors that can be fine-tuned to maximize enantioselectivity.

Applications in Catalysis (e.g., Organocatalysis, Metal-Catalyzed Reactions)

The unique structural and electronic properties of this compound make it a promising candidate for various catalytic applications, both as a ligand in metal-catalyzed reactions and as an organocatalyst itself.

Organocatalysis: Chiral primary amines are well-established organocatalysts. rsc.org They can activate substrates through the formation of iminium ions or enamines. Given its chiral primary amine functionality, this compound could potentially be utilized in a range of organocatalytic transformations, such as asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. The pyridine unit could also play a role in secondary interactions, potentially influencing the reactivity and selectivity of the catalytic process.

Metal-Catalyzed Reactions: In the realm of metal-catalyzed reactions, chiral ligands are indispensable for achieving high levels of enantioselectivity. Complexes of this compound with transition metals could be effective catalysts for a variety of asymmetric transformations. For instance, palladium complexes could be explored for asymmetric allylic alkylations, while rhodium or ruthenium complexes might be active in asymmetric hydrogenation or transfer hydrogenation reactions. The bidentate nature of the ligand would provide stability to the metal center, while its chiral backbone would be responsible for inducing asymmetry.

Table 2: Potential Catalytic Applications of this compound and its Metal Complexes

| Catalysis Type | Potential Reaction | Role of this compound |

| Organocatalysis | Asymmetric Michael Addition | Chiral Primary Amine Catalyst |

| Asymmetric Aldol Reaction | Chiral Primary Amine Catalyst | |

| Metal-Catalysis | Asymmetric Hydrogenation (with Rh, Ru) | Chiral Ligand |

| Asymmetric Allylic Alkylation (with Pd) | Chiral Ligand | |

| Asymmetric C-H Activation | Chiral Ligand |

While the specific catalytic activity of this compound and its metal complexes is not yet extensively documented in publicly available research, its structural analogy to well-known successful ligands and organocatalysts strongly suggests a promising future in the field of asymmetric synthesis. Further research into the synthesis, characterization, and catalytic evaluation of its coordination compounds is warranted to fully unlock its potential.

Derivatization and Structural Modification Strategies

Functionalization of the Amine Group

The primary amine group is a key site for derivatization, allowing for the introduction of a wide array of functional groups through well-established synthetic methodologies.

Amide Bond Formation: One of the most common strategies for functionalizing the amine is through acylation to form amides. This reaction is typically achieved by treating 1-(6-chloropyridin-2-yl)ethanamine with carboxylic acids, acid chlorides, or acid anhydrides. sphinxsai.comnih.gov A one-pot synthesis method involves activating a carboxylic acid with an agent like thionyl chloride before the addition of the amine, which can proceed with high yield and retention of stereochemistry if a chiral substrate is used. rsc.org The reaction conditions can be mild, and various solvents can be employed. sphinxsai.comnih.gov For instance, the synthesis of amides from substituted anilines can be accomplished by refluxing with an amino acid ester in methanol. sphinxsai.com Supercritical carbon dioxide has also been explored as an environmentally benign solvent for amide synthesis. mit.edu

N-Alkylation and Reductive Amination: The introduction of alkyl groups to the amine nitrogen can be achieved through N-alkylation. However, direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation, producing secondary and tertiary amines. masterorganicchemistry.com

A more controlled and widely used alternative is reductive amination. masterorganicchemistry.comorganic-chemistry.org This two-step process first involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. Subsequent reduction of the imine yields the desired N-alkylated amine. masterorganicchemistry.comyoutube.com A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comorganic-chemistry.org Sodium triacetoxyborohydride is noted for its mildness and selectivity, tolerating a range of functional groups. organic-chemistry.org This method avoids the issue of multiple alkylations often seen with direct alkylation techniques. masterorganicchemistry.com Sequential reductive aminations can also be performed to synthesize tertiary amines in a controlled manner. masterorganicchemistry.com

| Functionalization Method | Reagents/Conditions | Product Type | Key Features |

| Amide Synthesis | Carboxylic acids, acid chlorides, thionyl chloride | N-acyl derivatives (Amides) | High yield, versatile, stereochemistry can be retained. rsc.org |

| Reductive Amination | Aldehyde/Ketone, then NaBH₄, NaBH₃CN, or NaBH(OAc)₃ | N-alkyl derivatives (Secondary/Tertiary Amines) | Controlled mono-alkylation, avoids over-alkylation, tolerates various functional groups. masterorganicchemistry.comorganic-chemistry.org |

Modifications of the Pyridine (B92270) Ring for Directed Synthesis

The pyridine ring of this compound, featuring a chlorine atom, is primed for various carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the molecular diversity of its derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the pyridine core. The chlorine atom at the 6-position can be substituted with various groups using reactions like the Suzuki-Miyaura coupling. uwindsor.ca The Suzuki reaction, which couples the aryl chloride with an organoboron reagent (like a boronic acid), is widely used due to the stability and low toxicity of the boron reagents. uwindsor.ca While aryl chlorides are generally less reactive than bromides or iodides, advancements in catalyst design, particularly the use of specific ligands, have enabled efficient coupling of chloropyridines. uwindsor.ca Nickel-catalyzed cross-electrophile coupling has also been developed for the alkylation of 2-chloropyridines with alkyl bromides, offering an alternative to methods requiring the pre-synthesis of organometallic reagents. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the presence of the electronegative nitrogen atom, makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.compressbooks.pub The chlorine atom at the 2-position can be displaced by a variety of nucleophiles. This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub The reactivity in SNAr is often enhanced by the presence of electron-withdrawing groups on the ring. pressbooks.pubyoutube.com Amines can act as nucleophiles in these reactions to generate substituted aminopyridines. youtube.comresearchgate.net This method provides a transition-metal-free pathway to form new C-N bonds on the pyridine ring. nih.gov

| Ring Modification Method | Reagents/Catalyst | Bond Formed | Key Features |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids, Palladium catalyst | C-C | Versatile for creating biaryl structures, tolerant of many functional groups. uwindsor.caresearchgate.net |

| Nickel-Catalyzed Coupling | Alkyl bromides, Nickel catalyst | C-C (alkylation) | Direct coupling of two electrophiles, avoids organometallic reagent synthesis. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., amines, alcohols) | C-N, C-O, etc. | Transition-metal-free, effective for electron-deficient rings. youtube.comnih.gov |

Introduction of Chiral Auxiliaries and Stereocontrol Elements

For applications where specific stereoisomers are required, such as in pharmaceuticals, controlling the stereochemistry at the ethylamine (B1201723) chiral center is paramount. This is often achieved by employing chiral auxiliaries during the synthesis. wikipedia.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary can be cleaved and recovered. wikipedia.org

In the context of synthesizing chiral amines like this compound, a common strategy involves the diastereoselective reduction of a chiral imine or a related derivative. For example, N-p-toluenesulfinyl ketimines, derived from the corresponding 2-pyridyl ketone and an enantiopure sulfinamide (like Davis's chiral auxiliary), can be reduced with high diastereoselectivity. unito.it The sulfinyl group acts as the chiral auxiliary, guiding the approach of the reducing agent to one face of the C=N double bond. Subsequent removal of the sulfinyl group under acidic conditions yields the enantiomerically enriched primary amine. unito.it

Other chiral auxiliaries, such as those based on oxazolidinones or camphorsultam, are also widely used in asymmetric synthesis and could be adapted for modifications of the this compound scaffold. wikipedia.org These strategies are fundamental for stereocontrolled synthesis, enabling the preparation of specific enantiomers of complex molecules. nih.gov

| Chiral Strategy | Key Intermediate | Auxiliary Type | Outcome |

| Diastereoselective Reduction | Chiral N-p-toluenesulfinyl imine | N-p-toluenesulfinyl group | Enantiomerically enriched primary amine after auxiliary removal. unito.it |

| General Asymmetric Synthesis | Varies (e.g., N-acyloxazolidinone) | Oxazolidinone, Camphorsultam, etc. wikipedia.org | Stereocontrolled introduction of substituents. |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Traditional chemical syntheses for chiral amines often involve multiple steps, harsh reaction conditions, and the generation of significant waste, prompting a shift towards more sustainable and atom-efficient alternatives. openaccessgovernment.orgnih.gov Future research will likely concentrate on refining and scaling up green chemistry approaches for the synthesis of 1-(6-chloropyridin-2-yl)ethanamine.

A primary focus is the advancement of biocatalysis . The use of enzymes offers high stereoselectivity under mild, aqueous conditions, significantly reducing the environmental footprint of chemical manufacturing. nih.gov Enzymes such as transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) are at the forefront of this research. nih.govmdpi.commdpi.com For instance, the asymmetric synthesis of a chiral amine can be achieved from a prochiral ketone precursor with near-perfect enantiomeric excess (>99%) and high yields. hims-biocat.eu The development of robust, engineered enzymes through techniques like directed evolution has expanded the substrate scope and improved catalytic performance, making these biocatalytic routes increasingly viable for industrial-scale production. nih.govmdpi.com The direct conversion of alcohol starting materials, which are abundant from renewable bio-based sources, into chiral amines is another major objective. openaccessgovernment.org

| Biocatalytic Method | Enzyme Class | Key Features | Potential Advantage for Synthesis |

| Asymmetric Reductive Amination | Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Catalyzes the direct conversion of a ketone to a chiral amine using an amine donor. mdpi.com | Single-step, highly enantioselective process. |

| Kinetic Resolution | Lipases | Selective acylation of one enantiomer in a racemic mixture. nih.gov | Effective for separating enantiomers, though theoretical yield is limited to 50%. |

| Asymmetric Synthesis from Ketones | Transaminases (TAs) | Transfers an amino group from a donor to a ketone, creating a chiral amine. mdpi.com | High enantioselectivity (>99.95% ee reported for similar processes) and high yields. mdpi.com |

| Asymmetric Synthesis from Alcohols | Alcohol Dehydrogenases (ADHs) coupled with Amine Dehydrogenases (AmDHs) | Two-module system where an alcohol is first oxidized to a ketone, then reductively aminated to the chiral amine. hims-biocat.eu | Enables the use of renewable alcohol feedstocks. |

Another promising avenue is the continued development of transition metal-catalyzed asymmetric hydrogenation . This method is renowned for its high atom economy, producing minimal waste. nih.gov The design of novel chiral ligands, such as those based on phosphorus or N-heterocyclic carbenes (NHCs), is crucial for fine-tuning the activity and selectivity of metal complexes (e.g., Rhodium, Iridium, Ruthenium) to achieve excellent enantioselectivity in the hydrogenation of imines or enamines, which are precursors to the target amine. nih.govacs.orgfrontiersin.org

| Catalytic Strategy | Catalyst Type | Key Features | Potential Advantage for Synthesis |

| Asymmetric Hydrogenation (AH) | Transition metal complexes with chiral ligands | Direct addition of hydrogen across a C=N bond. nih.gov | Excellent atom economy, high efficiency, and enantioselectivity. nih.gov |

| Reductive Amination | Transition metal catalysts | In-situ formation and reduction of an imine from a ketone and ammonia (B1221849). acs.org | One-pot procedure from readily available starting materials. |

| Asymmetric Transfer Hydrogenation | Metal complexes (e.g., Ru, Rh, Ir) | Uses a hydrogen donor molecule instead of H₂ gas. | Milder reaction conditions compared to high-pressure hydrogenation. |

Advanced Computational Studies for Predictive Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating chemical research. For a molecule like this compound, future computational studies can provide profound insights into its intrinsic properties, guiding the rational design of new derivatives and predicting their behavior.

Advanced computational models can accurately calculate a range of quantum chemical parameters. electrochemsci.org These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), electronegativity (χ), and global hardness (η), are critical for predicting the molecule's reactivity, stability, and electronic characteristics. researchgate.net For example, a smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Furthermore, DFT calculations can elucidate the three-dimensional geometry, molecular electrostatic potential (MEP), and conformational possibilities of the molecule and its derivatives. researchgate.net The MEP map, for instance, reveals the electron-rich and electron-deficient regions of a molecule, which is crucial for understanding and predicting intermolecular interactions, such as how a molecule might bind to a biological target or adsorb onto a material surface. electrochemsci.org Such studies have been used to investigate the conformational and geometrical aspects of related imine/enamine systems, determining their most stable forms. nih.gov

These predictive capabilities allow for the in silico screening of virtual libraries of derivatives before committing resources to their synthesis, significantly accelerating the discovery of new molecules with tailored properties for specific applications. researchgate.net

| Quantum Chemical Parameter | Symbol | Significance in Predictive Design |

| Energy of the Highest Occupied Molecular Orbital | E(HOMO) | Indicates the ability of a molecule to donate electrons. electrochemsci.org |

| Energy of the Lowest Unoccupied Molecular Orbital | E(LUMO) | Indicates the ability of a molecule to accept electrons. electrochemsci.org |

| Energy Gap | ΔE = E(LUMO) – E(HOMO) | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. electrochemsci.org |

| Global Hardness | η | Measures the resistance to change in electron distribution or charge transfer. electrochemsci.org |

| Fraction of Electrons Transferred | ΔN | Predicts the tendency of a molecule to donate electrons to a metallic surface. electrochemsci.org |

Expansion of Applications as a Versatile Synthetic Synthon in Materials Science and Medicinal Chemistry Research

The unique combination of a chiral amine and a chloropyridine ring makes this compound a highly versatile building block for creating novel, high-value molecules.

In Materials Science , a significant area of future research is the development of advanced corrosion inhibitors. Pyridine (B92270) and its derivatives are well-known for their ability to protect metals in acidic environments. researchgate.netgoogle.com The inhibitive properties arise from the molecule's ability to adsorb onto the metal surface, forming a protective layer. The presence of the nitrogen atom in the pyridine ring and other substituents plays a crucial role in the strength of this adsorption. researchgate.net Research on related pyridine derivatives has shown that both electron-donating and electron-withdrawing groups can enhance inhibition efficiency, sometimes through the formation of stable chelating complexes with the metal. researchgate.net By using this compound as a starting synthon, a new generation of more complex and potentially more effective corrosion inhibitors can be designed and synthesized. Computational studies (as described in 8.2) can be employed to predict the adsorption efficiency of these new derivatives on various metal surfaces. electrochemsci.orgresearchgate.net

In Medicinal Chemistry , the chiral amine and pyridine motifs are prevalent in a vast number of pharmaceuticals and biologically active compounds. nih.govacs.orgnih.gov Chiral amines are foundational building blocks in over 40% of commercial drugs. nih.gov The pyridine ring is a key pharmacophore in many therapeutic agents due to its ability to engage in hydrogen bonding and other key interactions that determine biological activity. mdpi.com Therefore, this compound serves as an ideal starting point for the synthesis of novel drug candidates. Its structure is a component of more complex molecules investigated for various therapeutic targets. The development of efficient synthetic routes to create libraries of derivatives from this synthon will be a key research focus, enabling exploration of new chemical space in drug discovery programs. mdpi.commdpi.com

| Application Area | Role of this compound | Potential Research Direction |

| Materials Science | Precursor for Corrosion Inhibitors | Synthesis of novel, complex pyridine-based inhibitors with enhanced adsorption properties on metal surfaces. researchgate.netresearchgate.net |

| Medicinal Chemistry | Chiral Building Block (Synthon) | Use in the synthesis of libraries of complex molecules for screening against various biological targets. mdpi.commdpi.com |

| Agrochemicals | Pharmacophore for Insecticides | Development of new insecticidal agents, building upon the known activity of related chloropyridinyl structures. |

Q & A

Q. What are the established synthetic routes for 1-(6-Chloropyridin-2-YL)ethanamine, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions under controlled laboratory conditions. Key steps include:

- Nucleophilic substitution : Reacting 6-chloropyridine-2-carbonitrile with ethylamine or its derivatives under reflux in polar aprotic solvents (e.g., DMF) .

- Reduction : Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce intermediates to the primary amine .

- Purification : Crystallization or column chromatography to isolate the final product, ensuring >95% purity .

Optimization involves adjusting temperature (60–100°C), solvent polarity, and stoichiometry to maximize yield and minimize side reactions.

Q. How is the structural integrity of this compound confirmed experimentally?

A combination of techniques is employed:

- X-ray crystallography : Single-crystal analysis using SHELX software for refinement (R-factor < 0.05) to resolve bond lengths and angles .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 8.1–8.3 ppm (pyridinyl protons) and δ 3.5–3.8 ppm (ethylamine protons) confirm substitution patterns .

- IR : Stretching frequencies at ~3350 cm⁻¹ (N-H) and ~1600 cm⁻¹ (C=N) validate functional groups .

- HPLC : Retention time comparison with standards ensures purity (>98%) .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound, and what exchange-correlation functionals are most accurate?

DFT simulations using hybrid functionals (e.g., B3LYP) with exact exchange terms (e.g., 20–25% Hartree-Fock exchange) provide reliable predictions:

- HOMO-LUMO gaps : Calculated at ~4.2 eV, correlating with experimental UV-Vis absorption spectra .

- Thermochemistry : Atomization energies and ionization potentials match experimental data within ±2.4 kcal/mol error using Becke’s 1993 functional .

- Solvent effects : Polarizable continuum models (PCM) refine solvation energies in water (ΔG_solv ≈ −15 kcal/mol) .

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

Discrepancies (e.g., bond length variations between X-ray and DFT) are addressed via:

- Multi-method refinement : SHELXL’s least-squares algorithms reduce noise in X-ray data .

- Dynamic NMR : Variable-temperature studies (e.g., −40°C to 25°C) resolve conformational averaging in solution-phase spectra .

- Statistical validation : R-factor convergence tests and Q-Q plots ensure data consistency across techniques .

Q. What mechanistic insights explain the biological activity of this compound in neurotransmitter systems?

The compound’s chiral ethylamine moiety interacts with:

- Serotonin receptors (5-HT₂) : Molecular docking shows hydrogen bonding with Asp155 and π-π stacking with Trp336 (binding affinity Ki ≈ 120 nM) .

- Dopamine transporters : Competitive inhibition (IC₅₀ ≈ 8 µM) via hydrophobic interactions with transmembrane helices .

- Enantiomeric selectivity : (R)-isomers exhibit 5× higher activity than (S)-isomers due to steric complementarity in binding pockets .

Q. How does the chloropyridinyl group influence the compound’s reactivity in substitution reactions?

The electron-withdrawing chlorine atom:

- Activates the pyridine ring : Directs electrophilic substitution to the 4-position (Hammett σₚ ≈ +0.76) .

- Stabilizes intermediates : Resonance effects lower transition-state energy in SNAr reactions (k ≈ 0.15 s⁻¹ in THF at 25°C) .

- Modulates redox potential : Oxidation potentials (E₁/₂ ≈ +1.2 V vs. Ag/AgCl) correlate with computational HOMO energies .

Methodological Guidelines

- Synthetic Reproducibility : Use Schlenk-line techniques for moisture-sensitive steps .

- Chiral Resolution : Employ chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) mobile phase .

- Computational Workflow : Geometry optimization at B3LYP/6-31G* level, followed by single-point energy calculations at M06-2X/cc-pVTZ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.